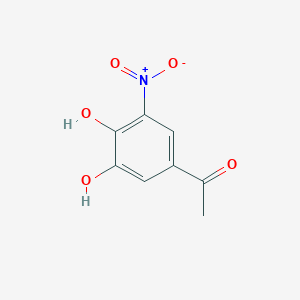

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Descripción

Propiedades

Fórmula molecular |

C8H7NO5 |

|---|---|

Peso molecular |

197.14 g/mol |

Nombre IUPAC |

1-(3,4-dihydroxy-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)7(11)3-5/h2-3,11-12H,1H3 |

Clave InChI |

RZTRFWLYXYIRAX-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Methoxy-Protected Precursor Route

The synthesis begins with 3,4-dimethoxyacetophenone, where the hydroxyl groups are protected as methyl ethers. Nitration is conducted using a mixture of nitric acid and sulfuric acid at 0–5°C, directing the nitro group to position 5 due to the meta-directing influence of the ketone and the ortho/para-directing effect of the methoxy groups. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C regenerates the hydroxyl groups, yielding the target compound with >80% purity.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–70% |

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 85% |

This method balances yield and selectivity but requires stringent temperature control to prevent over-nitration or decomposition.

Friedel-Crafts Acylation Followed by Functionalization

An alternative route involves introducing the acetyl group via Friedel-Crafts acylation onto a pre-nitrated benzene derivative.

Nitrobenzene Acylation

3,4-Dimethoxy-5-nitrobenzaldehyde undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ as a catalyst. The reaction proceeds at 25°C for 12 hours, forming 1-(3,4-dimethoxy-5-nitrophenyl)ethanone. Demethylation with hydrobromic acid (HBr) in acetic acid at 110°C for 6 hours produces the final product.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | AcCl/AlCl₃, 25°C | 60% |

| Demethylation | HBr/AcOH, 110°C | 75% |

This method is limited by the electron-withdrawing nitro group, which reduces the aromatic ring’s reactivity toward electrophilic substitution, necessitating excess AlCl₃.

Direct Nitration of 3,4-Dihydroxyacetophenone

Direct nitration of unprotected 3,4-dihydroxyacetophenone offers a streamlined pathway but requires precise control to avoid poly-nitration or oxidation.

Nitrating Agent Optimization

A mixture of fuming nitric acid and acetic anhydride at −10°C selectively introduces the nitro group at position 5, leveraging the activating effects of the hydroxyl groups. The reaction achieves 55–60% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane) critical to isolate the mono-nitrated product.

Key Challenge:

Competing oxidation of catechol to quinone necessitates low temperatures and short reaction times (<2 hours).

Demethylation of 1-(3-Methoxy-5-nitrophenyl)ethanone

A two-step synthesis from 3-hydroxy-5-nitrobenzoic acid involves methylation, followed by ketone formation and demethylation.

Methylation and Acylation

3-Hydroxy-5-nitrobenzoic acid is methylated using dimethyl sulfate in alkaline conditions to form 3-methoxy-5-nitrobenzoic acid. Conversion to the acid chloride (SOCl₂) and subsequent reaction with methylmagnesium bromide yields 1-(3-methoxy-5-nitrophenyl)ethanone. Demethylation with pyridinium hydrochloride at 180°C for 3 hours completes the synthesis.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methylation | (CH₃O)₂SO₂, NaOH | 90% |

| Acylation | SOCl₂, CH₃MgBr | 70% |

| Demethylation | Py·HCl, 180°C | 80% |

This route is notable for its high yields but involves hazardous reagents like dimethyl sulfate.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Total Yield | Steps | Scalability | Key Limitation |

|---|---|---|---|---|

| Protected Nitration | 55% | 2 | Moderate | Low-temperature requirements |

| Friedel-Crafts | 45% | 2 | Low | Excess AlCl₃ needed |

| Direct Nitration | 50% | 1 | High | Quinone formation |

| Demethylation | 50% | 3 | Moderate | Hazardous reagents |

The protected nitration and demethylation routes are preferred for industrial applications due to reproducibility and intermediate yields.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Alkylated or acylated derivatives

Aplicaciones Científicas De Investigación

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone has several scientific research applications:

Chemistry: Used as a precursor for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate cellular pathways and exert biological effects, such as antioxidant activity by scavenging free radicals .

Comparación Con Compuestos Similares

Substituent Variations and Physical Properties

The table below compares 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone with analogous compounds, highlighting substituent effects on molecular weight, melting point, and synthesis:

Key Observations :

- Substituent Position: The placement of hydroxyl and nitro groups significantly impacts solubility and reactivity.

- Molecular Weight : Addition of substituents like methoxyphenyl or methylphenyl increases molecular weight (e.g., 303.27 g/mol for the methoxyphenyl derivative) .

- Synthesis Complexity : The target compound requires nitration and demethylation steps, whereas derivatives like the 4-methoxyphenyl analog involve Suzuki coupling or partial demethylation .

Chemical Reactivity and Functional Group Interactions

- Nitro Group: The electron-withdrawing nitro group at position 5 stabilizes the aromatic ring but may reduce nucleophilic substitution reactivity compared to amino or methoxy analogs (e.g., 1-(5-Amino-2,4-dihydroxyphenyl)ethanone) .

- Hydroxyl Groups : The 3,4-dihydroxy motif facilitates chelation with metal ions and participation in redox reactions, which is critical in biological systems (e.g., Tolcapone’s enzyme inhibition) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, and how can intermediates be characterized?

- Methodological Answer : Synthesis often involves multi-step reactions, such as nitration and hydroxylation of precursor acetophenones. For example, intermediates like Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate (CAS 1215039-66-9) can be synthesized via condensation reactions under controlled pH and temperature . Characterization should employ HPLC (using reference standards like 1-(4-Methoxy-3-methylphenyl)ethanone for retention time calibration ) and spectroscopic methods (FTIR, NMR). Stability of intermediates must be monitored, as nitro-aromatic compounds may degrade under prolonged light exposure .

Q. How can researchers resolve conflicting stability data for nitro-aromatic intermediates during synthesis?

- Methodological Answer : Stability studies should include kinetic monitoring under varying conditions (e.g., pH, temperature, light). For instance, reports stability up to 3 days at 4°C, but discrepancies may arise from impurities or solvent choice. Use accelerated stability testing (e.g., 40°C/75% RH) and validate results with LC-MS to track degradation products .

Q. What spectroscopic benchmarks are available for structural validation?

- Methodological Answer : Reference IR spectra from NIST (e.g., gas-phase data for nitro-phenolic compounds ) provide critical benchmarks. For NMR, compare chemical shifts with structurally similar compounds, such as 1-(2-Amino-6-nitrophenyl)ethanone (δH ~2.5 ppm for acetyl group; δC ~200 ppm for carbonyl ).

Advanced Research Questions

Q. How do substituent positions (e.g., nitro vs. hydroxyl groups) influence the compound’s reactivity in catalytic reactions?

- Methodological Answer : Computational modeling (DFT) can predict electronic effects of substituents. For example, the nitro group at position 5 enhances electrophilicity, while adjacent hydroxyl groups may participate in hydrogen bonding, affecting reaction pathways . Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies mitigate data contradictions in biological activity studies of nitro-aromatic derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences or solvent interference). Standardize protocols using reference compounds like 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone . Include positive/negative controls and validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity ).

Q. How can researchers design experiments to probe the compound’s potential as a COMT inhibitor?

- Methodological Answer : Structural analogs like 1-cyclopropyl-2-phenylethanone show COMT inhibition via carbonyl-aromatic interactions . Perform competitive inhibition assays with SAM (cofactor) and use X-ray crystallography to map binding sites. Compare IC50 values with known inhibitors (e.g., tolcapone) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.